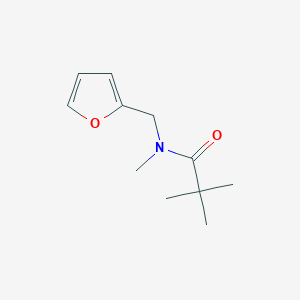
N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in various studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide in lab experiments is its potential anti-cancer properties. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the research on N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide. One direction is to further investigate the mechanism of action of the compound to optimize its use in experiments. Additionally, more studies are needed to determine the potential applications of this compound in the treatment of various diseases. Finally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
In conclusion, this compound is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research, particularly in the field of medicinal chemistry, make it a subject of interest for many researchers. Further research is needed to fully understand its mechanism of action and optimize its use in experiments.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide involves a series of chemical reactions. The first step involves the reaction of furfural with diethylamine to form N-(furan-2-ylmethyl)diethylamine. This intermediate is then reacted with 2,2,4-trimethylpentanoyl chloride to yield this compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide has been found to have potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)10(13)12(4)8-9-6-5-7-14-9/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVJRYRZWTONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

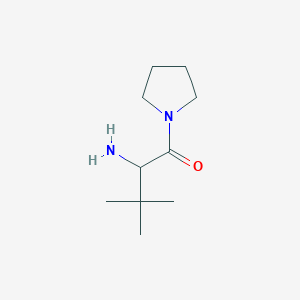
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

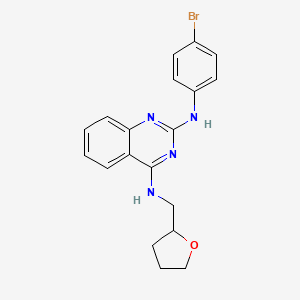

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
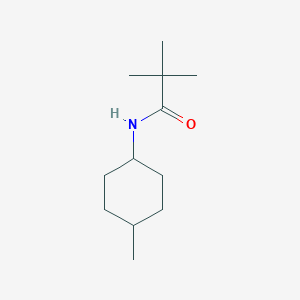
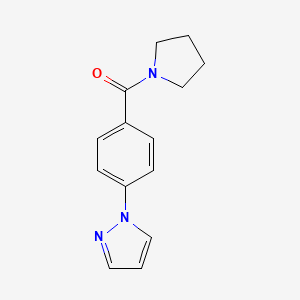
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
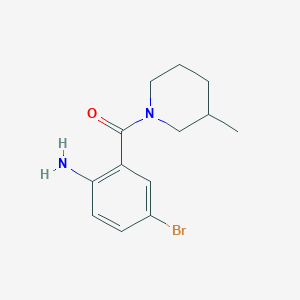
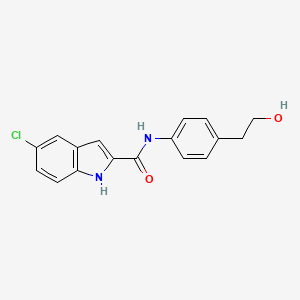
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
